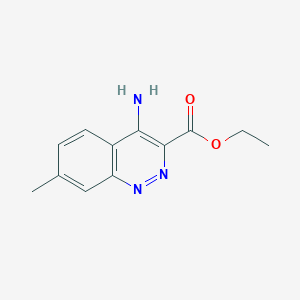![molecular formula C21H30N4O8S B14257597 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is a complex organic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their significant roles in various biological processes, including antioxidant defense, detoxification, and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) typically involves the following steps:
Formation of gamma-glutamyl peptide: This step involves the enzymatic or chemical conjugation of gamma-glutamyl groups to amino acids or peptides.
Coupling with hydroxyphenylamino carbonyl group: This step requires the use of specific coupling reagents and conditions to attach the hydroxyphenylamino carbonyl group to the gamma-glutamyl peptide.
Esterification: The final step involves the esterification of the compound to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using gamma-glutamyltransferase enzymes, which facilitate the transfer of gamma-glutamyl groups to target peptides. This method is preferred due to its specificity and efficiency .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted gamma-glutamyl peptides.
科学研究应用
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel antioxidants and detoxifying agents
作用机制
The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:
Antioxidant Defense: Acts as a substrate for gamma-glutamyltransferase, facilitating the synthesis of glutathione, a major cellular antioxidant.
Detoxification: Involved in the conjugation and removal of toxic substances from cells.
Cellular Signaling: Modulates signaling pathways by interacting with specific receptors and enzymes
相似化合物的比较
Similar Compounds
Glutathione (GSH): A well-known gamma-glutamyl peptide with similar antioxidant and detoxifying properties.
Gamma-glutamylcysteine: Another gamma-glutamyl peptide involved in glutathione synthesis
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is unique due to its specific hydroxyphenylamino carbonyl group, which imparts distinct chemical reactivity and biological activity compared to other gamma-glutamyl peptides .
属性
分子式 |
C21H30N4O8S |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI 键 |
RXBOOXFPXQZXSZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)



![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)



![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)

![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
